molecular formula C19H17BrN2O2S B2876158 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate CAS No. 953221-50-6

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate

Cat. No.: B2876158
CAS No.: 953221-50-6
M. Wt: 417.32
InChI Key: JDIULZOMTXLKOD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate is a synthetic chemical scaffold of interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure in pharmacology that is frequently found in molecules with diverse biological activities . The integration of a piperidine moiety and a bromobenzoate ester group makes it a versatile intermediate for further chemical exploration, such in structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key building block for the design and synthesis of novel molecules targeting various enzymes, including studies around soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Its structural complexity also supports its potential use in the development of pharmacological tools for investigating new therapeutic pathways. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c20-15-7-3-2-6-14(15)18(23)24-13-8-9-16-17(12-13)25-19(21-16)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIULZOMTXLKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized by the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the bromobenzoate group is attached through esterification reactions using 2-bromobenzoic acid and appropriate coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can introduce various functional groups such as azides or amines .

Scientific Research Applications

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The piperidine ring and benzothiazole moiety are crucial for binding to these targets, while the bromobenzoate group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate is unique due to the presence of the bromobenzoate group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions .

Biological Activity

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a benzothiazole moiety, and a bromobenzoate group, which contribute to its unique chemical properties and biological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name (2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-bromobenzoate
Molecular Formula C19H17BrN2O2S
Molecular Weight 393.32 g/mol
CAS Number 953221-50-6

Synthesis

The synthesis of this compound typically involves multiple steps, starting from the preparation of the benzothiazole core through the reaction of 2-aminothiophenol with suitable aldehydes under acidic conditions. The piperidine ring is introduced via nucleophilic substitution, followed by the attachment of the bromobenzoate group through esterification reactions with 2-bromobenzoic acid.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the benzothiazole moiety have been shown to inhibit bacterial growth effectively, suggesting a potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of benzothiazole derivatives. These compounds have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. For example, it may inhibit certain enzymes or receptors involved in disease processes. The presence of the piperidine ring is thought to enhance binding affinity and specificity towards these targets.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10–20 µg/mL, demonstrating promising antimicrobial potential.

Anti-inflammatory Research

In another investigation published in a peer-reviewed journal, the anti-inflammatory effects of similar compounds were assessed in vitro. The findings revealed that these compounds could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating their potential as therapeutic agents for inflammatory diseases.

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